molecular formula C16H23NO10 B029845 alpha-D-Glucosamine pentaacetate CAS No. 7784-54-5

alpha-D-Glucosamine pentaacetate

Cat. No.: B029845
CAS No.: 7784-54-5
M. Wt: 389.35 g/mol
InChI Key: OVPIZHVSWNOZMN-UHFFFAOYSA-N
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Description

2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxyhexopyranose is a N-acyl-hexosamine.

Scientific Research Applications

Synthesis and Application in Carbohydrate Chemistry

  • Alpha-D-Glucosamine pentaacetate serves as a precursor in the synthesis of mirror-image oligosaccharides, demonstrating its utility in creating unnatural enantiomers of naturally occurring carbohydrates. This approach opens avenues for exploring the biological activities of mirror-image biomolecules and developing novel therapeutic agents (Boulineau & Wei, 2004).

Medical Imaging Contrast Agents

  • A derivative, Gadolinium-diethylenetriamine pentaacetic acid-deoxyglucosamine (Gd-DTPA-DG), was synthesized and applied in cancer molecular imaging with MRI. This contrast agent targets metabolically active tumor tissues, demonstrating potential for specific cancer imaging and improving diagnostic accuracy in oncology (Zhang et al., 2011).

Enzyme Activity Profiling

  • Substrate and internal standard conjugates based on alpha-D-Glucosamine derivatives were designed for profiling enzyme activity related to the Sanfilippo syndrome. This application underscores the role of alpha-D-Glucosamine derivatives in developing analytical technologies for clinical and biomedical research, particularly in understanding and diagnosing lysosomal storage diseases (Gerber, Tureček, & Gelb, 2001).

Glycosidation Catalysis

  • Alpha-N-acetylglycosaminides, including fluorogenic T(N)-antigen probes and alpha-GalNAc-Ser derivatives, were synthesized using FeCl3-catalyzed condensation of D-glycosamine pentaacetates. This method highlights the efficiency and environmental friendliness of using alpha-D-Glucosamine derivatives in glycosidation reactions, which are crucial in carbohydrate chemistry and the synthesis of biologically relevant molecules (Wei, Lv, & Du, 2008).

Safety and Hazards

Alpha-D-Glucosamine pentaacetate may cause an allergic skin reaction . It is recommended to avoid breathing dust, mist, gas or vapors, and avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Properties

IUPAC Name

(5-acetamido-3,4,6-triacetyloxyoxan-2-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPIZHVSWNOZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40908637
Record name 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose
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Molecular Weight

389.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14086-90-9, 6730-10-5, 7784-54-5, 10385-50-9, 7772-79-4
Record name NSC409738
Source DTP/NCI
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Record name NSC232059
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Record name 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose
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Record name N-acetyl-beta-D-glucosamine tetraacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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